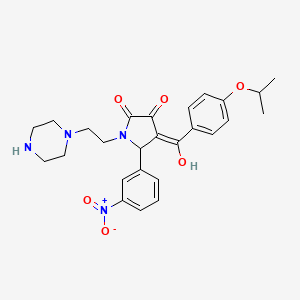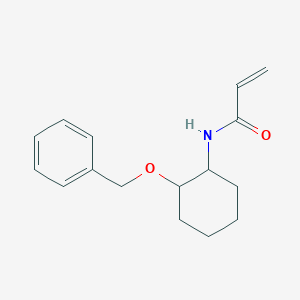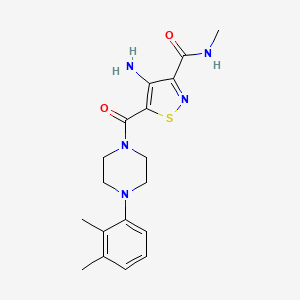![molecular formula C20H26N2O3S B3008866 N-[4-(1,1-dioxidoisothiazolidin-2-yl)phenyl]adamantane-1-carboxamide CAS No. 946342-72-9](/img/structure/B3008866.png)
N-[4-(1,1-dioxidoisothiazolidin-2-yl)phenyl]adamantane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of adamantane-type compounds involves multiple steps, including aromatic nucleophilic substitution reactions and direct polycondensation. In the first paper, the synthesis of a new adamantane-type cardo dicarboxylic acid containing an ether group was achieved by reacting 2,2-bis(4-hydroxyphenyl)adamantane with p-fluorobenzonitrile, followed by hydrolysis to produce 2,2-bis[4-(carboxyphenoxy)phenyl]-adamantane (BCAPA). This compound was then used to prepare a series of new polyamides through direct polycondensation with various diamines under Yamazaki reaction conditions, resulting in polymers with moderate to high inherent viscosities . Similarly, the second paper describes the synthesis of new polyamides by direct polycondensation of 1,3-bis[4-(4-aminophenoxy)phenyl]adamantane with various dicarboxylic acids, yielding polyamides with good solubilities and high molecular weights . The third paper reports a microwave-assisted three-component one-pot cyclocondensation method for synthesizing N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds with an adamantyl moiety, demonstrating a rapid and efficient synthetic approach .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were confirmed using spectral and elemental analysis. The adamantane moiety is a key structural feature in these compounds, contributing to their unique properties. The adamantane-type cardo dicarboxylic acid and the derived polyamides possess high molecular weights and inherent viscosities, indicating a robust molecular architecture . The N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives carry an adamantyl group, which is crucial for their antiviral activity, as seen in the structure-activity relationship studies .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these adamantane derivatives are characterized by their ability to form stable polyamide bonds and incorporate the adamantane structure into the polymer backbone. The direct polycondensation reactions used in the synthesis of the polyamides are efficient and result in high molecular weight polymers with good solubility in various solvents . The microwave-assisted cyclocondensation method used in the third study is notable for its rapid synthesis of adamantyl-substituted carboxamide derivatives, which are relevant for antiviral applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized adamantane derivatives are remarkable. The polyamides exhibit high tensile strength, tensile modulus, and glass transition temperatures, indicating their potential for use in high-performance materials . They also show excellent thermal stability with high weight loss temperatures in both nitrogen and air atmospheres. The solubility of the polymers in a range of solvents, from polar to less polar, is indicative of their versatile processing capabilities . The adamantyl-substituted carboxamide derivatives display potent antiviral activity, particularly against influenza A and B viruses, with one compound acting as a fusion inhibitor by preventing the conformational change of the influenza virus hemagglutinin at low pH .
Scientific Research Applications
Synthesis and Material Applications
Adamantane derivatives are synthesized for various applications, from enhancing polymer properties to creating novel materials with unique thermal and mechanical characteristics. For instance, new polyamides incorporating adamantyl and diamantyl moieties were synthesized, showing high tensile strength and thermal stability, indicative of their potential in advanced material applications (Chern, Shiue, & Kao, 1998). Similarly, adamantane-type cardo polyamides were developed with excellent solubility and mechanical properties, further illustrating the versatility of adamantane derivatives in polymer science (Liaw, Liaw, & Chung, 1999).
Antimicrobial and Antiviral Applications
Adamantane derivatives exhibit significant biological activities, including antimicrobial and antiviral properties. Adamantane-isothiourea hybrids have been synthesized, showing potent antibacterial activity and promising hypoglycemic effects in diabetic models, suggesting a multifaceted potential in medicinal chemistry (Al-Wahaibi et al., 2017). Moreover, novel adamantane-1-carboxamide derivatives were developed with specific focus on anti-influenza virus activity, highlighting the role of adamantane frameworks in addressing viral pathogens (Göktaş et al., 2012).
Structural and Chemical Characterization
The structural and chemical properties of adamantane derivatives are extensively studied to understand their potential applications. For instance, catalytic synthesis methods have been developed for N-aryladamantane-1-carboxamides, facilitating their production and potentially broadening their applicative horizon (Shishkin et al., 2020). Additionally, the synthesis and characterization of polyamides and polyimides from adamantane derivatives reveal their high thermal stability and amorphous nature, suitable for high-performance material applications (Liaw & Liaw, 1999).
properties
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c23-19(20-11-14-8-15(12-20)10-16(9-14)13-20)21-17-2-4-18(5-3-17)22-6-1-7-26(22,24)25/h2-5,14-16H,1,6-13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLVUEKYFKOQRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-Methylphenyl)methyl]pyrazole](/img/structure/B3008787.png)


![3-oxo-2-phenyl-5-propyl-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3008791.png)



![1-(2,5-Dimethylphenyl)-4-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperazine](/img/structure/B3008796.png)

![2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B3008799.png)
![2-[8-(3-Methylbutyl)-7,12-dioxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-11-yl]acetamide](/img/structure/B3008800.png)
![1-(1-(4-fluorophenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperidine-4-carboxamide](/img/structure/B3008802.png)
![2-[3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B3008803.png)
